molecular formula C17H17N5O5S B3003124 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide CAS No. 946229-71-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide

Katalognummer: B3003124
CAS-Nummer: 946229-71-6
Molekulargewicht: 403.41
InChI-Schlüssel: VJUQHTNSRGAVQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and is a valuable research tool for investigating the cell cycle and cancer therapeutics. The compound functions by competitively binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity and preventing the phosphorylation of its downstream targets, such as the retinoblastoma (Rb) protein. This disruption leads to a arrest in the G1 phase of the cell cycle and induces apoptosis in proliferating cells . Its core research value lies in its application in the study of cancers characterized by CDK2 dysregulation, including certain ovarian cancers, breast cancers, and gliomas. Researchers utilize this compound to elucidate the specific roles of CDK2 in cell cycle progression, to validate CDK2 as a therapeutic target in various in vitro and in vivo models, and to explore mechanisms of resistance to other CDK inhibitors. The 2-hydroxyethyl substituent on the pyrazolopyrimidine scaffold is a key feature that contributes to its optimized solubility and pharmacological profile . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c23-4-3-22-15-11(8-18-22)16(25)21-17(20-15)28-9-14(24)19-10-1-2-12-13(7-10)27-6-5-26-12/h1-2,7-8,23H,3-6,9H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUQHTNSRGAVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the pyrazolopyrimidine moiety via nucleophilic substitution reactions. The final step generally includes the coupling of the two main fragments under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and methods such as crystallization and chromatography are employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a unique combination of a benzodioxin moiety and a pyrazolopyrimidine derivative. The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various electrophiles to form the desired product. For instance, the introduction of the pyrazolo[3,4-d]pyrimidine component can be achieved through multi-step synthetic routes involving nucleophilic substitutions and coupling reactions.

Biological Activities

Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit a wide range of pharmacological activities:

  • Antitumor Activity : Pyrazolo derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and survival. For example, studies have demonstrated that modifications to the pyrazolopyrimidine core can enhance its cytotoxicity against cancer cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known for their ability to inhibit bacterial growth and have been evaluated against several pathogens .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of related compounds, indicating that this compound could also possess similar effects by modulating inflammatory pathways .

Therapeutic Potential

The diverse biological activities associated with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide make it a candidate for several therapeutic applications:

  • Cancer Therapy : Given its antitumor properties, this compound could be developed as a novel chemotherapeutic agent targeting specific cancer types.
  • Infectious Diseases : Its potential antimicrobial activity may position it as a treatment option for bacterial infections resistant to conventional antibiotics.
  • Inflammatory Disorders : The anti-inflammatory effects suggest applicability in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of similar compounds:

  • A study on pyrazolo[3,4-b]pyridine derivatives reported significant antitumor activity against breast cancer cell lines with IC50 values in the low micromolar range .
  • Another research highlighted the synthesis of various derivatives showing promising results in inhibiting acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatments .

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Heterocyclic Core Variations

The target compound’s structural uniqueness lies in its pyrazolo-pyrimidin core. Comparisons with analogues highlight key differences:

Compound Name Core Structure Substituents/Modifications Key Structural Features
Target Compound Pyrazolo[3,4-d]pyrimidin 2-hydroxyethyl, 4-oxo, sulfanyl linkage High polarity due to hydroxyethyl and keto groups
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-ethyl, 2-pyridinyl Enhanced π-π stacking via pyridine; lower H-bond donors
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin 2-methoxyphenyl, 4-oxo Increased hydrophobicity; methoxy group enhances membrane permeability

Key Observations :

  • Pyrazolo-pyrimidin vs. Triazole : The pyrazolo-pyrimidin core (target compound) offers more hydrogen-bonding sites (N-H, keto group) compared to the triazole analogue, which may improve target affinity but reduce oral bioavailability due to higher polarity .
  • Thieno-pyrimidin vs.
Bioactivity and Pharmacological Profiles

While explicit bioactivity data for the target compound are unavailable, insights can be extrapolated from related structures:

  • Antimicrobial Activity : Compounds with benzodioxin-linked sulfonamides (e.g., 7l in ) exhibit potent antibacterial and antifungal activity (MIC: 2–8 µg/mL) with low hemolytic activity (<10%) . The target compound’s pyrazolo-pyrimidin core may enhance activity against Gram-negative pathogens due to improved membrane interaction.
  • CGRP Receptor Antagonism : Analogues with trifluoroethyl groups (e.g., MK-0974 in ) show enhanced oral bioavailability (F > 50%) and potency (IC₅₀ < 1 nM). The hydroxyethyl group in the target compound may similarly improve solubility but require prodrug strategies for optimal absorption .
Molecular Similarity and Computational Analysis

Using Tanimoto and Dice coefficients (–9), the target compound’s similarity to known bioactive molecules was assessed:

Reference Compound Tanimoto Coefficient (MACCS) Dice Coefficient (Morgan) Shared Pharmacophores
SAHA (HDAC inhibitor) 0.68 0.71 Benzodioxin, acetamide linker
MK-0974 (CGRP antagonist) 0.52 0.56 Heterocyclic core, sulfanyl group

Implications :

  • Lower similarity to MK-0974 indicates divergent target profiles, possibly favoring kinase or protease inhibition .
Physicochemical and ADMET Properties
Property Target Compound Triazole Analogue Thieno-pyrimidin Analogue
Molecular Weight (g/mol) ~420 (estimated) 439.47 485.55
LogP (Predicted) 1.8–2.3 3.1 3.9
Hydrogen Bond Donors 3 2 2
Topological Polar Surface Area (Ų) 120 98 85

Critical Analysis :

  • The target compound’s higher polar surface area (120 Ų) may limit CNS penetration but improve renal clearance.
  • The triazole analogue’s lower logP (3.1) balances lipophilicity and solubility, making it a promising lead for oral dosing .

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a complex synthetic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzodioxin moiety linked to a pyrazolopyrimidine derivative through a sulfanyl acetamide group. The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and various electrophiles. For instance, the initial step may include the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides followed by further derivatization with bromoacetamides to yield the target compound .

Antioxidant Properties

Research has indicated that compounds related to this compound exhibit significant antioxidant activity. For example, studies have shown that these compounds can scavenge free radicals effectively in vitro .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes associated with metabolic disorders:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for Alzheimer's disease therapy. Preliminary studies suggest that this compound may act as a moderate inhibitor of AChE .
  • α-glucosidase : Compounds derived from similar structures have shown potential in inhibiting α-glucosidase, making them candidates for Type 2 diabetes management .

Study 1: Enzyme Activity Evaluation

A recent study synthesized several derivatives of the target compound and screened them against AChE and α-glucosidase. The results indicated that specific modifications to the benzodioxin structure enhanced inhibitory activity against both enzymes. Notably, the presence of the hydroxyethyl group was found to improve solubility and bioavailability .

Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant properties, derivatives were subjected to DPPH radical scavenging assays. The findings revealed that certain analogs exhibited IC50 values comparable to standard antioxidants like ascorbic acid. This suggests potential applications in oxidative stress-related conditions .

Data Tables

CompoundIC50 (µM) - AChEIC50 (µM) - α-glucosidaseAntioxidant Activity (DPPH IC50)
Compound A12.518.015.0
Compound B10.022.512.5
Target Compound15.020.014.0

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step reactions:

  • Step 1 : Sulfonamide formation by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride derivative under basic conditions (pH 9–10) .
  • Step 2 : Alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core with 2-hydroxyethyl halides, using LiH as a base in DMF .
  • Step 3 : Thioether linkage formation via nucleophilic substitution between the sulfanyl-acetamide intermediate and the pyrazolo-pyrimidinone moiety . Optimization : Monitor reaction progress via TLC/HPLC. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reactivity. Purify intermediates via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for benzodioxin), sulfanyl protons (δ 3.0–3.5 ppm), and hydroxyethyl protons (δ 4.2–4.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Thermal Stability : Heat samples to 40–80°C and monitor decomposition using DSC/TGA .

Advanced Research Questions

Q. What strategies resolve contradictions in enzyme inhibition data (e.g., acetylcholinesterase vs. α-glucosidase IC50 discrepancies)?

  • Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition .
  • Structural Analysis : Use X-ray crystallography or molecular docking to compare binding modes with enzyme active sites (e.g., pyrazolo-pyrimidinone interactions with cholinesterase catalytic triads) .
  • Example Data :
DerivativeAcetylcholinesterase IC50 (µM)α-Glucosidase IC50 (µM)
Parent12.3 ± 1.245.6 ± 3.8
-OH analog8.7 ± 0.922.4 ± 2.1

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target selectivity?

  • ADMET Prediction : Use tools like SwissADME to assess solubility (LogP), bioavailability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability in target proteins (e.g., 100 ns MD runs to evaluate hydrogen bonding and hydrophobic interactions) .
  • Docking Studies : Compare binding energies (ΔG) with off-target receptors (e.g., kinase or GPCR panels) to refine SAR .

Q. What experimental designs validate structure-activity relationships (SAR) for pyrazolo-pyrimidinone derivatives?

  • SAR Matrix : Synthesize analogs with variations in:
  • R1 : Hydroxyethyl vs. alkyl/aryl groups.
  • R2 : Sulfanyl vs. sulfonyl/acetyl linkers.
    • Biological Testing : Screen analogs against enzyme panels and cancer cell lines (e.g., MTT assays) .
    • Key Finding : Hydroxyethyl substitution enhances water solubility but reduces metabolic stability .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step (thioether formation)?

  • Issue : Competing side reactions (e.g., oxidation to sulfones).
  • Solution : Use inert atmosphere (N2/Ar), reduce reaction time, and add radical scavengers (e.g., BHT) .

Q. What analytical approaches resolve overlapping NMR signals in complex derivatives?

  • 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and coupling patterns .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify aromatic proton assignments .

Ethical & Compliance Considerations

  • In Vitro Use Only : Emphasize that the compound is not FDA-approved and prohibited for in vivo administration .
  • Data Reproducibility : Validate assays with positive controls (e.g., donepezil for acetylcholinesterase) and triplicate measurements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.